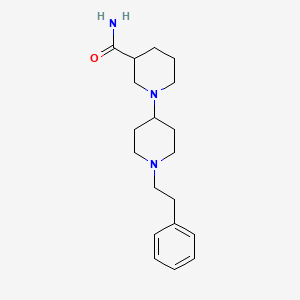
N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine
Descripción general
Descripción
N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as BFB, and it belongs to the class of organic compounds known as benzylamines.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is not yet fully understood. However, it has been suggested that this compound may exert its anti-cancer effects through the inhibition of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by interfering with certain signaling pathways involved in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine can be toxic to normal cells at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine. One potential area of research is the development of novel drug delivery systems that can improve the efficacy and safety of this compound in cancer treatment.
Another area of research is the identification of the exact mechanisms of action of this compound in cancer cells. Understanding the molecular pathways involved in its anti-cancer effects could lead to the development of more effective anti-cancer drugs.
Finally, further studies are needed to determine the potential side effects and toxicity of N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine in humans. This information is critical for the safe and effective use of this compound in clinical settings.
Aplicaciones Científicas De Investigación
N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess significant anti-cancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
N'-benzyl-N'-[(3-bromo-4-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrFN2/c1-21(2)10-11-22(13-15-6-4-3-5-7-15)14-16-8-9-18(20)17(19)12-16/h3-9,12H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVZGMZPSRJCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B3852741.png)

![N-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B3852753.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B3852756.png)

![1-(2-phenylethyl)-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B3852769.png)

amino]methyl}phenol](/img/structure/B3852788.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-methyl-4-piperidinamine](/img/structure/B3852800.png)


![(2-chlorophenyl)[3-(2-nitrophenyl)-2-propen-1-yl]amine](/img/structure/B3852831.png)
